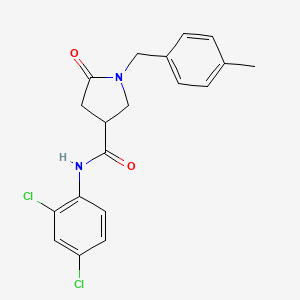

N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16356567

Molecular Formula: C19H18Cl2N2O2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18Cl2N2O2 |

|---|---|

| Molecular Weight | 377.3 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C19H18Cl2N2O2/c1-12-2-4-13(5-3-12)10-23-11-14(8-18(23)24)19(25)22-17-7-6-15(20)9-16(17)21/h2-7,9,14H,8,10-11H2,1H3,(H,22,25) |

| Standard InChI Key | PFEBNCSOGSZJJX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Introduction

Structural Characterization and Physicochemical Properties

The molecular formula of N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is C₂₀H₁₈Cl₂N₂O₂, with a molecular weight of 389.27 g/mol. Key structural features include:

-

5-Oxopyrrolidine core: A five-membered lactam ring conferring rigidity and hydrogen-bonding potential .

-

4-Methylbenzyl substituent: Enhances lipophilicity and may influence membrane permeability .

-

2,4-Dichlorophenylcarboxamide group: A halogen-rich aromatic system linked via an amide bond, often associated with antimicrobial activity .

Table 1: Hypothesized Physicochemical Properties

The compound’s stereochemistry remains undefined in current literature, though synthetic routes for similar pyrrolidine derivatives often yield racemic mixtures unless chiral catalysts are employed .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous pyrrolidine carboxamides . A plausible route involves:

-

Formation of the 5-oxopyrrolidine core: Cyclization of γ-amino acids or condensation of aminophenols with dicarbonyl compounds .

-

N-Alkylation with 4-methylbenzyl chloride: Introduces the 4-methylbenzyl group at position 1 under basic conditions .

-

Carboxamide coupling: Reaction of the pyrrolidine-3-carboxylic acid intermediate with 2,4-dichloroaniline using coupling agents like HBTU or EDCI .

Table 2: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Itaconic acid + 2-aminophenol, HCl, Δ | 65–75 | |

| 2 | 4-Methylbenzyl chloride, K₂CO₃, DMF, rt | 80–90 | |

| 3 | 2,4-Dichloroaniline, HBTU, DIEA, DCM | 70–85 |

Challenges include regioselectivity during N-alkylation and minimizing racemization during amide bond formation. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanistic Insights

Though direct efficacy data for this compound is unavailable, structurally related pyrrolidine carboxamides exhibit:

-

Antimicrobial activity: Against Gram-positive pathogens (e.g., Staphylococcus aureus) with MIC values of 0.39–3.67 µg/mL .

-

Antitubercular effects: Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values as low as 0.39 µM .

-

Fungal inhibition: Activity against Candida auris and Aspergillus fumigatus .

The 2,4-dichlorophenyl group likely enhances target binding via hydrophobic interactions and halogen bonding, while the 4-methylbenzyl substituent may improve pharmacokinetic properties .

Table 3: Comparative Activity of Analogous Compounds

Future Directions and Recommendations

-

Synthesis and characterization: Prioritize chiral resolution to isolate enantiomers and assess stereospecific activity.

-

In vitro screening: Evaluate antimicrobial, antitubercular, and antifungal activity using CLSI guidelines .

-

ADMET profiling: Assess solubility, metabolic stability, and cytochrome P450 interactions.

-

Structural optimization: Explore substituents at the 4-methylbenzyl position to enhance potency and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume